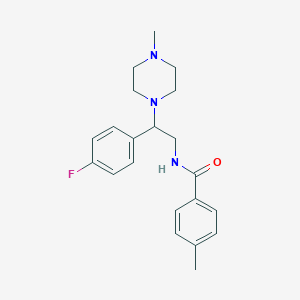
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with structural variations have been investigated for their binding affinity to various receptors and their potential therapeutic applications. For instance, compounds with arylpiperazine and benzamide fragments have shown significant affinity for dopamine D4 receptors, suggesting a potential for neurological applications . Additionally, benzamide derivatives with fluorophenyl groups have been explored as antagonists for NK1/NK2 receptors, indicating their use in treating disorders such as asthma and depression . Moreover, the presence of a fluorophenyl moiety in benzamide structures has been associated with the development of mGluR1 antagonists, which could have antipsychotic-like effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks such as arylpiperazines and proceeding through various functional group transformations. For example, a series of 1,2,4-triazole Schiff bases containing a bi-(4-fluorophenyl)methylpiperazine group were synthesized using microwave irradiation, which is a method known for its efficiency and eco-friendliness . The synthesis of radiolabeled compounds, such as those containing the [18F]fluorobenzamido group, involves nucleophilic fluorination followed by HPLC purification, demonstrating the complexity and precision required in synthesizing such molecules .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of a fluorophenyl group can influence the binding affinity and selectivity of the compound towards certain receptors. For instance, the high selectivity of a compound for the dopamine D4 receptor over the D2 receptor was attributed to its specific structural features . The stereochemistry, as seen in the crystalline form of a related NK1/NK2 antagonist, also plays a significant role in the compound's biological activity .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the phenyl rings and the piperazine moiety. The stability of these compounds in various solvents and under different pH conditions has been studied, providing insights into their behavior in biological systems. For example, the solvolysis of a related compound was investigated, revealing specific acid-base catalysis and spontaneous solvolysis reactions, which are important for understanding the compound's stability in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's pharmacokinetics and pharmacodynamics. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and therapeutic efficacy . The crystalline forms of these compounds can also influence their solubility and, consequently, their bioactivity .
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Activities
The structure of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide and its analogs have been explored for antimicrobial and antifungal properties. Notably, a study demonstrated that derivatives of this compound, particularly those containing thiazole and thiazolidine, showcased significant antimicrobial activity against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, another research focused on 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties, revealing substantial bacterial growth inhibition properties (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).
2. Antitumor Activities
The compound's derivatives have also been linked with antitumor activities. A notable study synthesized a series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases and discovered that most compounds exhibited significant inhibitory activity against tumor cells, highlighting the potential of these derivatives in cancer treatment (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide are currently unknown. The compound may interact with multiple receptors due to its complex structure
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The presence of the fluorophenyl and methylpiperazin groups may influence the compound’s interaction with its targets .
Biochemical Pathways
Given the structural similarity to indole derivatives, it may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on its potential biological activities, it could have a broad range of effects on cellular processes .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-3-5-18(6-4-16)21(26)23-15-20(17-7-9-19(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAJJSJBAVAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
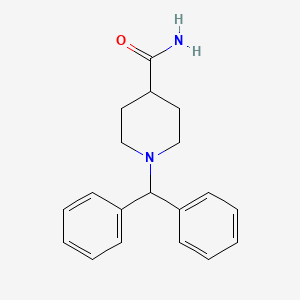

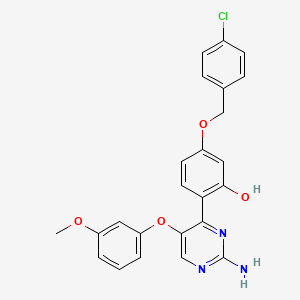
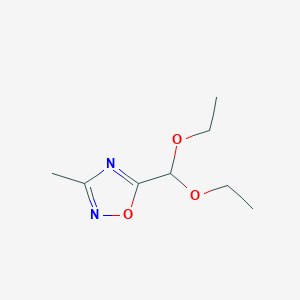
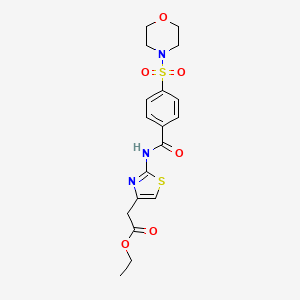
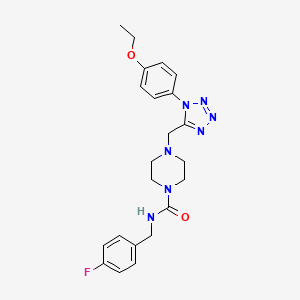
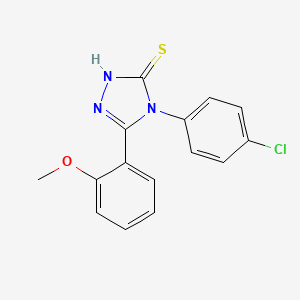
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

